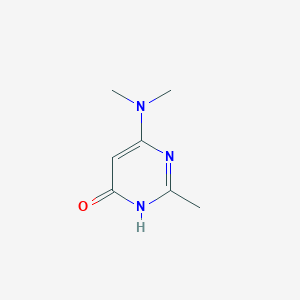

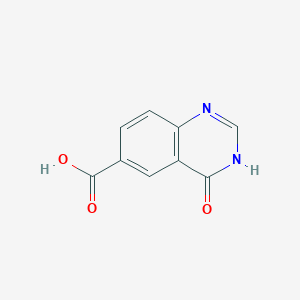

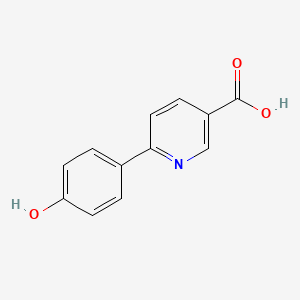

![molecular formula C11H10N4O B1417723 2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol CAS No. 1220031-00-4](/img/structure/B1417723.png)

2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol

Übersicht

Beschreibung

The compound seems to be a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

There are various methods to synthesize pyridine derivatives. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse. For example, a compound called 4-(Pyridin-2-yl)benzaldehyde has a molecular formula of CHNO, an average mass of 183.206 Da, and a monoisotopic mass of 183.068420 Da .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can also vary. For instance, a compound called 4-(4-Pyridinyl)thiazole-2-thiol has a molecular weight of 194.3 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Scaffolding

2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol and its derivatives serve as key scaffolds in pharmaceutical research. For instance, azaoxindoles, which are related to this compound, have been explored for various pharmaceutical applications due to their unique structural properties (Cheung, Harris, & Lackey, 2001).

Antiviral Activity

Certain derivatives of this compound show promise in antiviral applications. For example, carbocyclic analogues of 7-deazaguanosine, derived from similar pyrimidin-4-ones, exhibited inhibitory activities against HSV1 and HSV2 in cell cultures (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Kinase Research

These compounds have also been applied in kinase research, providing a novel scaffold for the study of kinases (Southwick, Madhav, & Fitzgerald, 1969).

Diabetes Treatment Research

In diabetes research, certain pyrrolo[2,3-d]pyrimidines have been identified as agonists for G protein-coupled receptor 119, a potential target for type 2 diabetes treatment (Katamreddy et al., 2012).

Cognitive Disorders Research

For cognitive disorders, specific derivatives have shown potential as inhibitors of PDE9A, which could aid in the treatment of such conditions (Verhoest et al., 2012).

Antimicrobial Activity

Some new pyrrolo[2,3-d]pyrimidin-4-ones synthesized using green chemistry methods exhibit promising antimicrobial properties, highlighting their potential in combating infectious diseases (Davoodnia et al., 2010).

Antitumor Agents

These compounds have been studied as antitumor agents. A series of pyrrolo[2,3-d]pyrimidines designed as nonclassical antifolates showed potential in targeting both thymidylate and purine nucleotide biosynthesis, indicating their efficacy in cancer treatment (Liu et al., 2015).

Antimicrobial and Antiviral Agents

A series of pyrrolo[2,3-d]pyrimidine derivatives exhibited antimicrobial and antiviral activities, including activity against Newcastle disease, underscoring their potential as broad-spectrum therapeutic agents (Hilmy et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its action by inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the normal signaling processes within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are crucial for controlling cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to changes in these cellular processes, potentially leading to cell death .

Pharmacokinetics

Similar compounds have been shown to have high bioavailability . The compound is likely metabolized in the body, but the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases. This inhibition can disrupt normal cellular signaling processes, potentially leading to cell death

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the primary interactions is with glycogen synthase kinase-3 (GSK-3), where it acts as an inhibitor . This inhibition is significant because GSK-3 is involved in numerous cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate these processes, potentially leading to therapeutic benefits in diseases such as diabetes and cancer .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the Wnt/β-catenin pathway . This pathway is critical for cell proliferation, differentiation, and migration. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . Additionally, this compound has been observed to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of GSK-3, inhibiting its kinase activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins . This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit GSK-3 activity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases . These metabolic reactions can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution can be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters . These factors can affect the compound’s localization and its ability to exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm and the nucleus . In the cytoplasm, it can interact with various enzymes and signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins . The localization of the compound can be influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11-8-5-13-6-9(8)14-10(15-11)7-1-3-12-4-2-7/h1-4,13H,5-6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBFJBNDQOYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=C(NC2=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220031-00-4 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

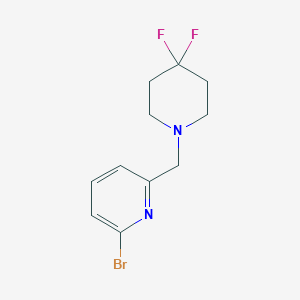

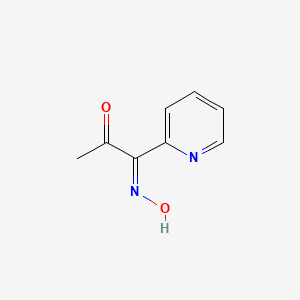

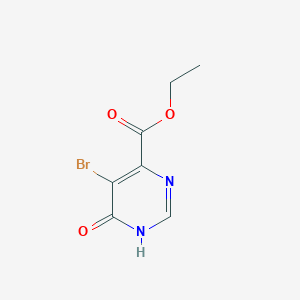

![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)

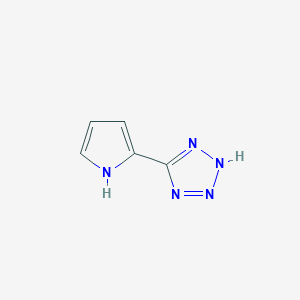

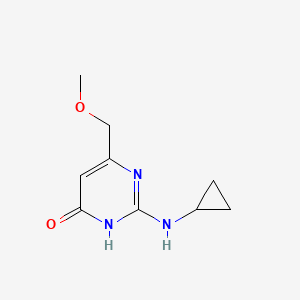

![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)

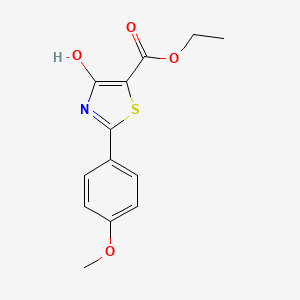

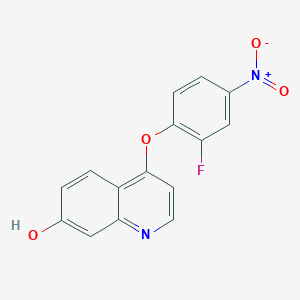

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)

![6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B1417661.png)